Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound belonging to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a phenyl group, a methyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde with an amine, followed by cyclization and esterification reactions. For instance, the reaction of benzaldehyde with methylamine can form an intermediate Schiff base, which upon cyclization and subsequent esterification with methanol, yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyridine ring structure but differs in the ester group and the presence of a pyrimidine ring.
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with a pyrimidine ring instead of a tetrahydropyridine ring.
Uniqueness
Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as Methyl Tetrahydropyridine) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C14H15NO3
Molecular Weight: 245.28 g/mol
CAS Number: 130734-36-0
IUPAC Name: this compound
The compound features a tetrahydropyridine ring structure which is known to contribute to various biological interactions.
Biological Activities
Methyl Tetrahydropyridine exhibits several biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of tetrahydropyridines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines with IC50 values in the micromolar range .
- A specific study indicated that modifications in the aromatic ring significantly influenced the anticancer potency, suggesting that electron-withdrawing groups enhance activity against certain cancer types .
- Neuroprotective Effects
- Antimicrobial Activity
The mechanisms underlying the biological activities of Methyl Tetrahydropyridine include:
- Apoptosis Induction : The compound has been shown to activate caspases involved in apoptotic pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can halt the cell cycle at the G1 phase, preventing proliferation and promoting apoptosis in tumor cells .
- Receptor Modulation : Interaction with muscarinic acetylcholine receptors has been suggested as a mechanism for neuroprotective effects, enhancing synaptic plasticity and cognitive function .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Model | IC50 Values (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15.63 | |
Anticancer | CEM-13 | <0.5 | |
Neuroprotection | In vitro models | Not specified | |
Antimicrobial | Various bacterial strains | Varies |
Table 2: Structural Modifications and Their Effects on Biological Activity
Modification Type | Compound Variant | Biological Activity |
---|---|---|
Electron-withdrawing group | Fluorinated variant | Increased anticancer activity |
Aromatic ring substitution | Methylated variant | Enhanced neuroprotective effects |
Case Studies
-
Study on Anticancer Properties :
A study published in MDPI evaluated several tetrahydropyridine derivatives for their anticancer activity. The results demonstrated that compounds similar to Methyl Tetrahydropyridine exhibited significant cytotoxicity against multiple cancer cell lines, notably through apoptosis induction mechanisms . -
Neuroprotective Evaluation :
Another research effort highlighted the neuroprotective potential of tetrahydropyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through receptor-mediated pathways .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-13(14(17)18-2)11(8-12(16)15-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJQUVQZCXAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369467 | |
Record name | ST013406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-80-5 | |
Record name | ST013406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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